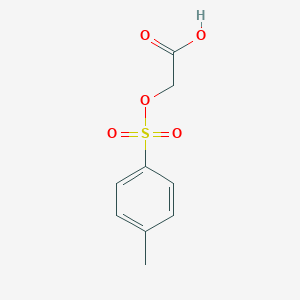

2-(对甲苯磺酰氧基)乙酸

描述

Synthesis Analysis

The synthesis of compounds related to 2-(p-Toluenesulfonyloxy)acetic Acid often involves catalytic systems or specific reagent combinations to facilitate desired reactions. A notable example is the use of a combination system of p-toluenesulfonic acid and acetic acid for efficient hydration of alkynes, showcasing a method that could potentially be applied or related to the synthesis of 2-(p-Toluenesulfonyloxy)acetic Acid derivatives (Liu, Wei, & Cai, 2016).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals insights into the arrangement and characterization of these molecules. For instance, the detailed structural characterization of (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid provides valuable information on conformations and the influence of different substituents on the molecular framework, which could be relevant for understanding the structure of 2-(p-Toluenesulfonyloxy)acetic Acid (Duarte-Hernández et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving p-toluenesulfonic acid derivatives often exhibit specific behaviors and outcomes, such as the autocatalytic fragmentation of an acetoacetate derivative releasing p-toluenesulfonic acid, which acts as an autocatalyst (Ichimura, Arimitsu, & Kudo, 1995). This reaction type could be relevant when considering the chemical behavior of 2-(p-Toluenesulfonyloxy)acetic Acid in various conditions.

Physical Properties Analysis

The physical properties of compounds similar to 2-(p-Toluenesulfonyloxy)acetic Acid, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Studies like those on the synthesis and properties of related compounds provide a basis for inferring the physical properties of 2-(p-Toluenesulfonyloxy)acetic Acid, even though specific data may not be directly available.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and potential for various chemical transformations, can be inferred from studies on similar compounds. For example, the synthesis and reactivity of compounds involving p-toluenesulfonyl groups in the presence of acetic acid derivatives highlight the potential chemical behaviors and properties that 2-(p-Toluenesulfonyloxy)acetic Acid might exhibit under different conditions (Karade, Tiwari, Shinde, Gampawar, & Kondre, 2008).

科学研究应用

-

Organic & Biomolecular Chemistry

- Application : p-Toluenesulfonic acid (p-TSA) catalysed organic transformations have been an active area of research for developing efficient synthetic methodologies .

- Method : Catalysis using p-TSA is associated with many advantages, such as operational simplicity, high selectivity, excellent yields, and ease of product isolation .

- Results : p-TSA-promoted conversions are fast, have a high atom and pot economy, and feature a multiple bond-forming index . The utilization of p-TSA enables the synthesis of many important structural scaffolds without any hazardous metals, making it desirable in numerous applications of sustainable and green chemistry .

-

- Application : 2-(p-Toluenesulfonyloxy)acetic Acid is a chemical compound used in chemical synthesis .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes or results of its use in chemical synthesis are not specified in the source .

安全和危害

2-(p-Toluenesulfonyloxy)acetic Acid is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if irritation persists .

属性

IUPAC Name |

2-(4-methylphenyl)sulfonyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSORSORRXHLKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280361 | |

| Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(p-Toluenesulfonyloxy)acetic Acid | |

CAS RN |

39794-77-9 | |

| Record name | 39794-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-Toluenesulfonyloxy)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)

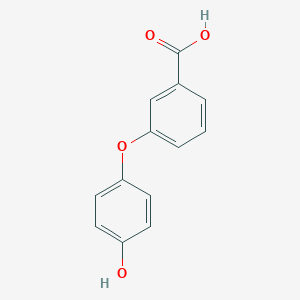

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)